Eak16-II
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Overview
Description
EAK16-II is an ionic-complementary peptide known for its self-assembling properties. It is part of the EAK16 family, which includes peptides with alternating hydrophobic and hydrophilic residues. These peptides are amphiphilic and can form various nanostructures, such as fibrils and globules, depending on the environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: EAK16-II is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling until the desired peptide sequence is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions: EAK16-II primarily undergoes self-assembly reactions, forming nanostructures such as fibrils and globules. These reactions are influenced by factors such as pH, ionic strength, and the presence of hydrophobic surfaces .
Common Reagents and Conditions:
pH: Neutral pH conditions favor the formation of fibrillar structures.
Ionic Strength: Higher ionic strength promotes the self-assembly of this compound into stable nanostructures.
Hydrophobic Surfaces: this compound can assemble on hydrophobic surfaces, forming ordered nanofibers.
Major Products: The major products of this compound self-assembly are nanofibers and nanofiber networks. These structures can be used for various applications, including surface modification and tissue engineering .
Scientific Research Applications
EAK16-II has a wide range of scientific research applications:
Chemistry: Used as a model system for studying self-assembly and peptide interactions.
Biology: Employed in the development of biomaterials for cell culture and tissue engineering.
Medicine: Investigated for drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the fabrication of nanowires and other nanostructures for electronic and sensing applications
Mechanism of Action
EAK16-II exerts its effects through self-assembly, driven by ionic interactions and hydrophobic forces. The peptide’s alternating hydrophobic and hydrophilic residues facilitate the formation of stable nanostructures. These structures can interact with biological membranes, proteins, and other molecules, making this compound a versatile tool for various applications .
Comparison with Similar Compounds
EAK16-I: Similar to EAK16-II but with a different amino acid sequence, leading to different self-assembly behaviors.
Uniqueness of this compound: this compound is unique in its ability to form stable fibrillar structures under neutral pH conditions. This property makes it particularly useful for applications requiring ordered nanostructures, such as tissue engineering and surface modification .
Properties
Molecular Formula |
C70H121N21O25 |
---|---|
Molecular Weight |
1656.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H121N21O25/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
FNOGHYLVAHPXMA-TWSVGJSFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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